Pyridabène

Vue d'ensemble

Description

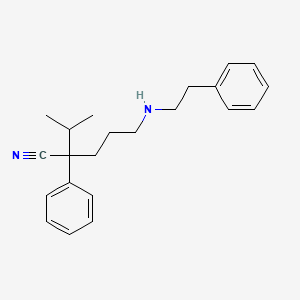

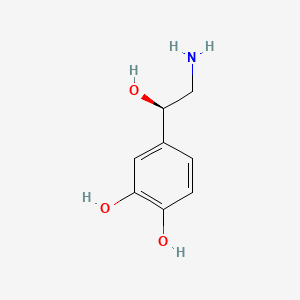

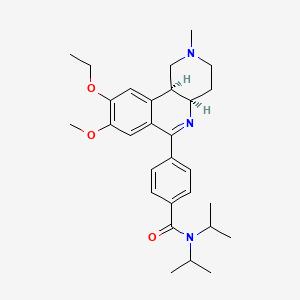

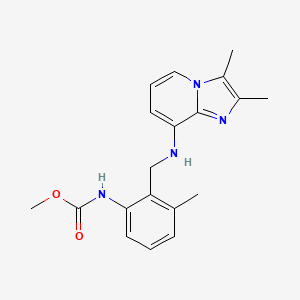

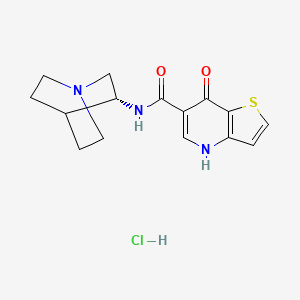

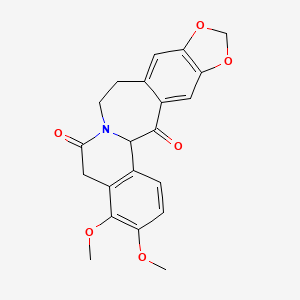

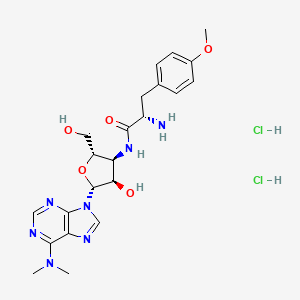

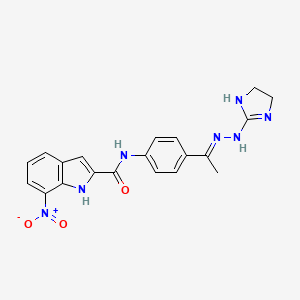

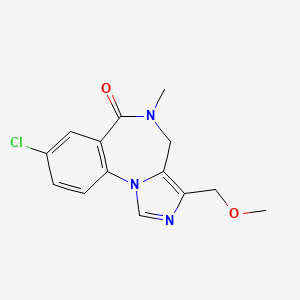

Le chlorhydrate de gévotroline est un composé antipsychotique atypique de structure tricyclique. Il a été développé pour le traitement de la schizophrénie par Wyeth-Ayerst. Le composé agit comme un antagoniste équilibré de l'affinité D2 et 5-HT2, modeste, et possède également une forte affinité pour le récepteur sigma .

Applications De Recherche Scientifique

Gevotroline hydrochloride has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of antipsychotic agents and their chemical properties.

Biology: Investigated for its effects on neurotransmitter receptors and its potential role in modulating neuropsychiatric disorders.

Medicine: Explored for its therapeutic potential in treating schizophrenia and other psychiatric conditions.

Industry: Utilized in the development of new antipsychotic drugs and related pharmaceutical research .

Mécanisme D'action

Target of Action

Pyridaben primarily targets the Mitochondrial Complex I . This complex is a crucial component of the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to drive the production of adenosine triphosphate (ATP), an essential energy source for cells .

Mode of Action

Pyridaben acts as a Mitochondrial Electron Transport Inhibitor (METI) . It specifically inhibits the activity of NADH: ubiquinone oxidoreductase (Complex I) , thereby blocking cellular respiration . This inhibition disrupts the normal flow of electrons within the cells, leading to a decrease in ATP production and ultimately causing cell death .

Biochemical Pathways

The primary biochemical pathway affected by Pyridaben is the electron transport chain in mitochondria . By inhibiting Complex I, Pyridaben disrupts the normal electron flow from NADH to ubiquinone, a key step in mitochondrial respiration . This disruption leads to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP for energy .

Pharmacokinetics

Pyridaben exhibits low aqueous solubility and is relatively volatile . The stability of Pyridaben residues has been demonstrated in various studies .

Result of Action

The inhibition of mitochondrial respiration by Pyridaben leads to a decrease in ATP production, causing energy depletion within the cell . This energy depletion can lead to cell death, providing the basis for Pyridaben’s effectiveness as an acaricide and insecticide .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pyridaben. For instance, its low aqueous solubility and volatility may affect its distribution in the environment . Furthermore, Pyridaben is highly toxic to most aquatic organisms and honeybees, indicating that its use must be carefully managed to minimize environmental impact .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le chlorhydrate de gévotroline est synthétisé en faisant réagir des quantités équimolaires de gévotroline et de chlorure d'hydrogène . La voie de synthèse implique la formation d'un sel de chlorhydrate à partir du composé de base, la gévotroline.

Méthodes de production industrielle

Les méthodes de production industrielle du chlorhydrate de gévotroline ne sont pas largement documentées. La synthèse implique généralement des techniques de synthèse organique standard utilisées dans la fabrication pharmaceutique, y compris des procédés de purification et de cristallisation pour obtenir le sel de chlorhydrate sous sa forme pure.

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de gévotroline subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le chlorhydrate de gévotroline en formes réduites.

Substitution : Le composé peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courantes

Les réactifs courants utilisés dans les réactions du chlorhydrate de gévotroline comprennent les agents oxydants, les agents réducteurs et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions varient en fonction du produit souhaité et de la réaction spécifique réalisée.

Principaux produits formés

Les principaux produits formés à partir des réactions du chlorhydrate de gévotroline dépendent du type de réaction. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers composés substitués.

Applications de la recherche scientifique

Le chlorhydrate de gévotroline a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence dans l'étude des agents antipsychotiques et de leurs propriétés chimiques.

Biologie : Investigué pour ses effets sur les récepteurs des neurotransmetteurs et son rôle potentiel dans la modulation des troubles neuropsychiatriques.

Médecine : Exploré pour son potentiel thérapeutique dans le traitement de la schizophrénie et d'autres affections psychiatriques.

Industrie : Utilisé dans le développement de nouveaux médicaments antipsychotiques et la recherche pharmaceutique connexe .

Mécanisme d'action

Le chlorhydrate de gévotroline exerce ses effets en agissant comme un antagoniste équilibré des récepteurs D2 (dopamine) et 5-HT2 (sérotonine). Il a également une forte affinité pour les récepteurs sigma, qui sont censés être impliqués dans certains troubles neuropsychiatriques. Le mécanisme d'action du composé implique la modulation de l'activité des neurotransmetteurs, conduisant à ses effets antipsychotiques .

Comparaison Avec Des Composés Similaires

Composés similaires

- Atiprosin

- Azépindol

Unicité

Le chlorhydrate de gévotroline est unique en raison de son affinité équilibrée pour les récepteurs D2 et 5-HT2, ainsi que de sa forte affinité pour les récepteurs sigma. Cette combinaison d'affinités pour les récepteurs contribue à ses effets thérapeutiques potentiels et le distingue des autres composés antipsychotiques .

Propriétés

IUPAC Name |

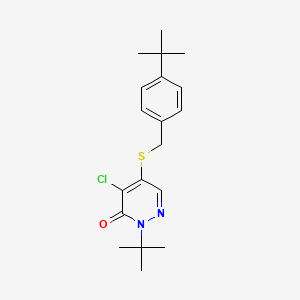

2-tert-butyl-5-[(4-tert-butylphenyl)methylsulfanyl]-4-chloropyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN2OS/c1-18(2,3)14-9-7-13(8-10-14)12-24-15-11-21-22(19(4,5)6)17(23)16(15)20/h7-11H,12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFZBUWUXWZWKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CSC2=C(C(=O)N(N=C2)C(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5032573 | |

| Record name | Pyridaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Merck Index] Colorless odorless solid; [HSDB] | |

| Record name | Pyridaben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6910 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In organic solvents (g/l @ 20 °C): acetone 460, ethanol 57, hexane 10, benzene 110, xylene 390, cyclohexane 320, n-octanol 63., In water, 0.012 mg/l @ 24 °C | |

| Record name | PYRIDABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2 @ 20 °C | |

| Record name | PYRIDABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000118 [mmHg], 1.18X10-6 mm Hg @ 20 °C | |

| Record name | Pyridaben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6910 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PYRIDABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... It is ... proposed that NADH: ubiquinone oxidoreductase inhibitors /including pyridaben/ block multiple and possibly reactive oxygen species-modulated pathways which regulate ornithine decarboxylase activity. | |

| Record name | PYRIDABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

96489-71-3 | |

| Record name | Pyridaben | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96489-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridaben [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096489713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3(2H)-Pyridazinone, 4-chloro-2-(1,1-dimethylethyl)-5-[[[4-(1,1-dimethylethyl)phenyl]methyl]thio] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E4JBA5272 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRIDABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

111-112 °C | |

| Record name | PYRIDABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of pyridaben?

A1: Pyridaben is a pyridazinone derivative that acts as a mitochondrial electron transport inhibitor. [] Specifically, it disrupts the electron transport chain in mitochondria by inhibiting complex I. [, ] This disruption blocks energy production within the mite cells, ultimately leading to their death.

Q2: Does pyridaben affect other organisms besides mites?

A2: While pyridaben is primarily effective against mites, it also exhibits toxicity towards some insects, including whiteflies, aphids, and thrips. [, ] Studies have shown negative impacts on beneficial insects like bees and predatory mites. [, ]

Q3: What is the molecular formula and weight of pyridaben?

A3: Pyridaben has the molecular formula C19H25ClN2OS and a molecular weight of 364.93 g/mol. []

Q4: What spectroscopic data is available for pyridaben?

A4: Research has utilized gas chromatography with electron capture detection (GC-ECD) [, , , ] and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) [] for pyridaben analysis. Fluorescence spectroscopy has also been explored for degradation studies. []

Q5: How stable is pyridaben under different storage conditions?

A5: Pyridaben residues in eggplant remained stable for 180 days when stored at -20°C. [] Further studies on the stability of pyridaben formulations under various storage conditions are crucial for ensuring product efficacy and shelf life.

Q6: Has resistance to pyridaben been observed in mite populations?

A6: Yes, resistance to pyridaben has been documented in various mite species, including Tetranychus urticae, Tetranychus cinnabarinus, and Panonychus citri. [, , , , , , ] This resistance poses significant challenges for effective mite control and highlights the need for resistance management strategies.

Q7: What are the mechanisms behind pyridaben resistance in mites?

A7: Resistance mechanisms in mites are complex and can involve:

- Target-site mutations: Mutations in the target site of pyridaben, specifically the PSST gene, have been linked to resistance. [, ]

- Metabolic detoxification: Elevated activity of detoxification enzymes, particularly cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs), has been implicated in resistance. [, , , ]

- Maternal effects: Resistance to pyridaben can be influenced by maternal effects, with resistant mothers potentially passing on resistance factors to their offspring. []

Q8: Does pyridaben resistance confer cross-resistance to other acaricides?

A8: Cross-resistance between pyridaben and other acaricides, particularly those with similar modes of action, has been observed. For instance, cross-resistance exists between pyridaben and cyenopyrafen, both complex I inhibitors. [, ] Similarly, cross-resistance to fenpyroximate and acrinathrin has been reported in a pyridaben-resistant strain. []

Q9: What are the potential long-term effects of pyridaben exposure?

A9: While acute toxicity is low, more research is needed to fully understand the long-term effects of pyridaben exposure on human health and the environment. Continued monitoring of residue levels in food and water sources is crucial for assessing potential risks. []

Q10: What analytical methods are used to detect and quantify pyridaben residues?

A10: Several analytical methods have been employed to determine pyridaben residues in various matrices:

- Gas chromatography with electron capture detection (GC-ECD): This method offers high sensitivity and selectivity for pyridaben analysis in various matrices, including citrus fruits, soil, and tea. [, , , ]

- High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS): This technique provides high sensitivity and selectivity for quantifying pyridaben and its metabolites in complex matrices. []

- Flow injection chemiluminescence (CL): This method, coupled with dual-frequency ultrasonic treatment, enables sensitive and cost-effective analysis of pyridaben residues on fruit surfaces. []

Q11: How does pyridaben degrade in the environment?

A11: Pyridaben degradation in the environment is influenced by various factors, including pH, the presence of organic matter, and light exposure. [, , ] Studies have shown that pyridaben degrades relatively quickly in water, with half-lives ranging from several hours to a few days. [, , ]

Q12: What are the environmental concerns associated with pyridaben use?

A12: Key environmental concerns include:

- Toxicity to non-target organisms: Pyridaben's toxicity extends to beneficial insects like bees and predatory mites, impacting biodiversity and potentially disrupting integrated pest management programs. [, ]

- Water contamination: Although pyridaben degrades relatively quickly in water, its presence in water bodies, even at low concentrations, raises concerns due to its potential to harm aquatic organisms. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.